molecular formula C14H16N2S B13966441 2-cyclohexyl-1H-quinazoline-4-thione CAS No. 606136-42-9

2-cyclohexyl-1H-quinazoline-4-thione

Cat. No.: B13966441
CAS No.: 606136-42-9
M. Wt: 244.36 g/mol
InChI Key: ACXXUPKPZYJCCP-UHFFFAOYSA-N
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Description

2-cyclohexyl-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a cyclohexyl group attached to the quinazoline core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1H-quinazoline-4-thione typically involves the reaction of anthranilic acid with cyclohexyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1H-quinazoline-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclohexyl-1H-quinazoline-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1H-quinazoline-4-thione involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazoline-4-thione
  • 2-methylquinazoline-4-thione
  • 2-ethylquinazoline-4-thione

Uniqueness

2-cyclohexyl-1H-quinazoline-4-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its enhanced biological activity compared to other quinazoline derivatives .

Properties

CAS No.

606136-42-9

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-cyclohexyl-1H-quinazoline-4-thione

InChI

InChI=1S/C14H16N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)

InChI Key

ACXXUPKPZYJCCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=S)C3=CC=CC=C3N2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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